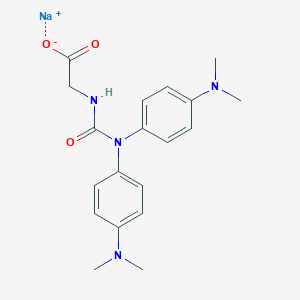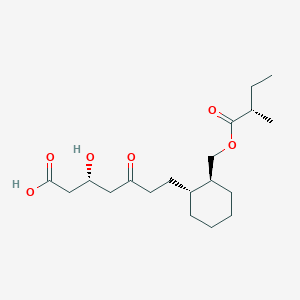
Momc acid
Overview
Description
Momc acid is a bioactive chemical . It has a chemical formula of C19H32O6, an exact mass of 356.2199, and a molecular weight of 356.459 . The elemental analysis shows that it contains Carbon (64.02%), Hydrogen (9.05%), and Oxygen (26.93%) .
Synthesis Analysis
Momc acid was synthesized via a self-assembly strategy with a direct carbonization process . This process involved the use of HNO3 and H3PO4 to enhance the adsorption of certain elements .Molecular Structure Analysis
The molecular structure of Momc acid includes a total of 57 bonds, which comprise 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic ketone, 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
Momc acid has been used in the analysis of trace acidic phytohormones . It exhibits excellent adsorption capacity towards these analytes . In another study, it was used to enhance the adsorption of Pb (II) from aqueous solutions .Physical And Chemical Properties Analysis
Momc acid appears as a solid powder . It is soluble in DMSO . It contains various functional groups, including carboxyl, hydroxyl, and phosphate groups .Scientific Research Applications
Catalysis : MOMC-SO3H shows high activity and excellent recyclability in various esterification and condensation reactions (Liu et al., 2012).
Energy Storage : Modification with MOMC acid significantly enhances the specific capacitance of ordered mesoporous carbon (OMC), demonstrating its potential in energy storage applications (Razman et al., 2016).
Anticancer Properties : MomC exhibits promising anticancer activity against prostate cancer through JNK1/2 activation and non-apoptotic cell death (Dyshlovoy et al., 2020).
Semiconductor Research : The MOMC method is valuable for studying hot electron-related effects in semiconductor devices, offering computational efficiency (Jakumeit et al., 1998).
Material Design : MOMCs can be utilized in designing novel complex materials for gas adsorption based on first-principles calculations (Li et al., 2012).
Antibacterial and Molluscicidal Effects : Spondias mombin phenolic acids, including MOMC acid, show antibacterial and molluscicidal effects, which could aid in schistosomiasis prevention (Corthout et al., 1994).
Mushroom Analysis : MOMC provides an efficient platform for mushroom sampling, particularly in detecting trace phytohormones in complex samples (Zhang et al., 2022).
Cell Differentiation : Incorporating silica nanotubes or strontium hydroxyapatite nanorods into a polymeric matrix with MOMCs can guide different cell lineages, which is significant in tissue engineering (Koliakou et al., 2019).
Metabolic Analysis : The MOMC method can quantitatively determine MOMA acid in urine, aiding in diagnosing conditions like pheochromocytoma (Pisano et al., 1962).
Mechanism of Action
properties
IUPAC Name |
(3R)-3-hydroxy-7-[(1R,2S)-2-[[(2S)-2-methylbutanoyl]oxymethyl]cyclohexyl]-5-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O6/c1-3-13(2)19(24)25-12-15-7-5-4-6-14(15)8-9-16(20)10-17(21)11-18(22)23/h13-15,17,21H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDQTMUTROEPAE-KLZNWCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1CCCCC1CCC(=O)CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)OC[C@H]1CCCC[C@@H]1CCC(=O)C[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922515 | |
| Record name | 3-Hydroxy-7-(2-{[(2-methylbutanoyl)oxy]methyl}cyclohexyl)-5-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Momc acid | |
CAS RN |
117678-63-4 | |
| Record name | 7-(2'-((2''-Methyl-1''-oxobutoxy)methyl)-1'-cyclohexyl)-3-hydroxy-5-oxoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-7-(2-{[(2-methylbutanoyl)oxy]methyl}cyclohexyl)-5-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



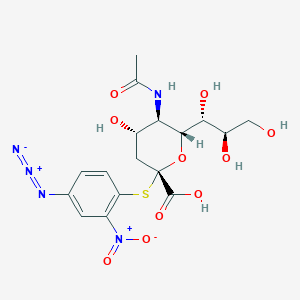

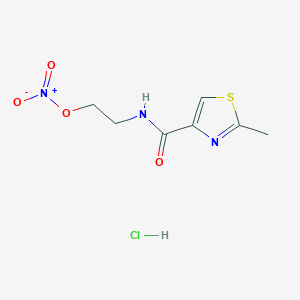
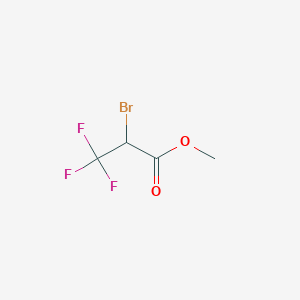
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)

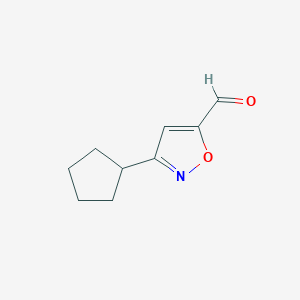

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)
